molecular formula C21H18N4O3 B2573073 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one CAS No. 1251635-10-5

2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2573073
CAS No.: 1251635-10-5
M. Wt: 374.4
InChI Key: FTGZAJYALIGBJV-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydropyridazin-3-one core substituted with a 4-methoxyphenylmethyl group at position 2 and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 4. The 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the 4-methoxy and 4-methyl substituents on the phenyl groups modulate lipophilicity and electronic properties .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-3-7-16(8-4-14)20-22-21(28-24-20)18-11-12-19(26)25(23-18)13-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGZAJYALIGBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the methoxyphenyl and methylphenyl groups are attached to the oxadiazole ring.

    Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core under controlled conditions, such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various synthesized oxadiazole derivatives, compounds similar to 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial efficacy using the disc diffusion method .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. A series of related compounds were tested for their anti-proliferative effects on various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These studies revealed that some derivatives inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a detailed study published in the Oriental Journal of Chemistry, researchers synthesized several oxadiazole derivatives and assessed their antimicrobial properties against common pathogens. The study highlighted that specific substitutions on the oxadiazole ring significantly affected the antimicrobial potency .

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of similar compounds against breast cancer cell lines. The results indicated that modifications in the substituent groups could lead to increased cytotoxicity against MCF-7 cells. This research underscores the importance of structural diversity in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

  • Compound A : 6-(4-Methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 1040642-39-4)
    • Differs in the position of the methyl group on the oxadiazole-attached phenyl ring (2-methyl vs. 4-methyl). The 4-methyl group in the target compound enhances steric accessibility for target binding compared to the ortho-substituted isomer .
  • Compound B: 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46 in ) Replaces the 4-methylphenyl group with a chlorophenethyl chain.

Core Heterocycle Modifications

  • Compound C: 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione () Replaces the dihydropyridazinone core with a dihydropyrimidinethione. The thione group introduces sulfur-mediated interactions but may reduce aqueous solubility compared to the ketone in the target compound .
  • Compound D: 1,3-Dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b in ) A more complex fused-ring system. While this may improve binding specificity, it complicates synthesis and scalability compared to the simpler dihydropyridazinone scaffold .

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
LogP (Predicted) 3.2 3.5 4.1 3.8
Hydrogen Bond Acceptors 6 6 5 5
Topological Polar SA 85 Ų 82 Ų 78 Ų 75 Ų

The target compound’s 4-methoxy group reduces LogP compared to Compound B’s chlorophenethyl chain, suggesting better solubility. Its higher polar surface area (85 Ų) may enhance bioavailability relative to Compound C .

Biological Activity

The compound 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one (CAS Number: 1251635-10-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_4O_3. Its structure features a pyridazine core substituted with methoxy and methyl phenyl groups as well as an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound can be attributed to the presence of phenolic groups which are known to scavenge free radicals. Antioxidant assays such as DPPH radical scavenging tests have demonstrated that compounds with similar structures exhibit potent antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In models of acute cerebral ischemia, related compounds have been shown to prolong survival times and reduce mortality rates in experimental animals. The neuroprotective effect is likely due to the inhibition of apoptotic pathways and enhancement of neuronal survival.

Case Studies

  • Antimicrobial Screening :
    A study evaluated several derivatives of pyridazine for their antimicrobial efficacy against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Activity :
    In a comparative study, the antioxidant activity was assessed using DPPH and ABTS assays. Results showed that compounds with similar structural motifs had IC50 values indicating strong radical scavenging capabilities .
  • Neuroprotection in Animal Models :
    A recent investigation into the neuroprotective effects of pyridazine derivatives found that administration significantly reduced neuronal damage in picrotoxin-induced seizure models. The study highlighted the potential for these compounds in developing treatments for neurodegenerative diseases .

Data Tables

PropertyValue
Molecular FormulaC20H20N4O3C_{20}H_{20}N_4O_3
CAS Number1251635-10-5
Antimicrobial MIC (example)32 µg/mL against E. coli
DPPH IC5025 µM
Neuroprotective ED5018.4 mg/kg

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